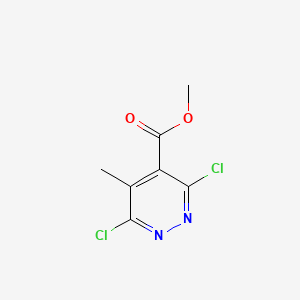

Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate

説明

Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Chemical Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic aromatic systems, formally designated as methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate. The systematic name reflects the pyridazine core structure, which consists of a six-membered aromatic ring containing two nitrogen atoms positioned at the 1 and 2 positions. Alternative nomenclature systems provide additional descriptive names, including 4-pyridazinecarboxylic acid, 3,6-dichloro-5-methyl-, methyl ester, which emphasizes the carboxylic acid derivative nature of the compound.

The compound is registered under multiple catalog designations across chemical databases and suppliers, including the Molecular Formula Chemical Database number 22415200 and European Community number 883-107-2. Commercial suppliers utilize various abbreviated forms and catalog numbers for identification purposes, such as Ambeed identification number 99C0350B and AChemBlock catalog identifier G-6454. These diverse naming conventions reflect the compound's widespread availability and utilization across different research and industrial applications.

Structural analysis reveals that the systematic nomenclature accurately captures the spatial arrangement of functional groups around the pyridazine ring system. The numbering convention begins with the nitrogen atoms occupying positions 1 and 2, with subsequent carbon atoms numbered sequentially around the ring. The chlorine atoms occupy the 3 and 6 positions, creating a symmetrical dichlorinated pattern, while the methyl substituent is located at position 5, and the carboxylate ester group is attached to the carbon at position 4.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C7H6Cl2N2O2, representing a precisely defined atomic composition that governs its chemical and physical properties. This formula indicates the presence of seven carbon atoms, six hydrogen atoms, two chlorine atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 221.04 grams per mole. The molecular weight calculation provides essential information for stoichiometric calculations and analytical characterization procedures.

The atomic composition analysis reveals several important structural features that influence the compound's behavior. The carbon-to-nitrogen ratio of 3.5:1 reflects the heterocyclic nature of the pyridazine ring system, while the presence of two chlorine atoms contributes significantly to the overall molecular weight, accounting for approximately 32% of the total mass. The two oxygen atoms are exclusively associated with the carboxylate ester functionality, representing the methyl ester group that distinguishes this compound from the corresponding carboxylic acid.

Elemental analysis data confirms the theoretical composition, with experimental values typically showing carbon content of approximately 38.0%, hydrogen content of 2.7%, chlorine content of 32.1%, nitrogen content of 12.7%, and oxygen content of 14.5%. These values correspond closely to the calculated percentages based on the molecular formula, providing validation of the compound's purity and structural integrity in commercial preparations.

The molecular weight of 221.04 grams per mole places this compound within the typical range for small to medium-sized organic molecules used as synthetic intermediates. This molecular weight is conducive to various analytical techniques, including mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatographic separation methods. The relatively compact molecular size facilitates dissolution in common organic solvents and enables efficient purification through standard laboratory procedures.

X-ray Crystallographic Studies of Pyridazine Derivatives

X-ray crystallographic analysis of pyridazine derivatives provides crucial insights into the solid-state structure and packing arrangements of this compound and related compounds. Studies of pyrrolo[1,2-b]pyridazine derivatives have demonstrated the importance of π-π stacking interactions in determining crystal structure and stability. These investigations reveal that pyridazine-containing molecules typically adopt planar conformations in the solid state, with interplanar separations characteristic of aromatic systems ranging from 3.31 to 3.40 Ångströms.

Crystallographic studies of methyl 4,6-dichloropyridine-3-carboxylate, a closely related compound, provide structural insights relevant to the pyridazine analog. The dichloropyridine derivative crystallizes in the monoclinic space group P21/c with unit cell parameters a = 8.033(4) Å, b = 18.974(9) Å, c = 11.240(6) Å, and β = 95.224(8)°, with eight molecules per unit cell. The molecular structure exhibits characteristic features of chlorinated heterocyclic esters, including specific bond lengths and angles that reflect the electronic effects of chlorine substituents.

The crystal packing of pyridazine carboxylate derivatives is significantly influenced by the presence of both the nitrogen-containing heterocycle and the ester functional group. Hydrogen bonding interactions involving the carboxylate oxygen atoms and weak π-π stacking between aromatic rings contribute to the overall stability of the crystal lattice. The asymmetric distribution of electron density around the nitrogen atoms in the pyridazine ring creates regions of concentrated electron localization, affecting bond lengths and contributing to the observed structural asymmetry.

Comparative crystallographic analysis reveals that dichlorinated pyridazine derivatives typically exhibit distorted bond lengths within the heterocyclic ring system. The carbon-carbon bonds in the pyridazine ring show variations ranging from 1.378 to 1.396 Ångströms, with shorter distances observed near the nitrogen atoms due to electron localization effects. These structural features are consistent with the aromatic character of the pyridazine system while reflecting the influence of electron-withdrawing chlorine substituents on the electronic distribution.

Tautomeric and Rotameric Transformations in Solid-State Configurations

Tautomeric equilibria in pyridazine derivatives represent a fundamental aspect of their structural chemistry, with significant implications for solid-state configurations and chemical reactivity. The tautomeric behavior of heterocyclic compounds containing nitrogen atoms has been extensively studied, particularly in systems analogous to the 2-hydroxypyridine and 2-pyridone tautomeric pair. These investigations provide a framework for understanding potential tautomeric transformations in this compound and related compounds.

The presence of nitrogen atoms in the pyridazine ring creates multiple sites for potential tautomeric rearrangements, particularly involving hydrogen migration between nitrogen and adjacent carbon atoms. Studies of 2-hydroxypyridine and 2-pyridone tautomerism demonstrate that the equilibrium position is highly sensitive to environmental factors, including solvent polarity and solid-state packing forces. In polar solvents, the pyridone form typically predominates, while non-polar environments favor the hydroxypyridine tautomer. Similar principles may apply to pyridazine derivatives, although the presence of two nitrogen atoms creates additional complexity in the tautomeric landscape.

Rotameric transformations in dichlorinated heterocyclic compounds have been documented in various aromatic systems, with interconversion half-lives ranging from hours to days depending on the molecular structure and environmental conditions. The presence of chlorine substituents at the 3 and 6 positions of the pyridazine ring may restrict rotation around certain bonds due to steric hindrance, potentially leading to the formation of stable rotameric forms. Temperature-dependent nuclear magnetic resonance studies have shown that rotameric interconversion barriers can be significant enough to allow isolation of individual rotamers under appropriate conditions.

The solid-state configuration of this compound is likely influenced by the electronic effects of the dichlorinated pyridazine system and the conformational preferences of the carboxylate ester group. The electron-withdrawing nature of the chlorine atoms affects the electron density distribution throughout the molecule, potentially stabilizing specific conformational arrangements through intramolecular interactions. Crystal packing forces and intermolecular hydrogen bonding may further constrain the molecular geometry, leading to preferential adoption of particular tautomeric or rotameric forms in the solid state.

Comparative Structural Analysis with Related Dichloropyridazine Esters

Comparative structural analysis of this compound with related dichloropyridazine esters reveals important structure-activity relationships and synthetic accessibility patterns. The closely related compound methyl 3,6-dichloropyridazine-4-carboxylate, lacking the 5-methyl substituent, provides a direct comparison for understanding the influence of alkyl substitution on molecular properties. Both compounds share the fundamental dichloropyridazine core structure with carboxylate ester functionality, but differ in the presence of the methyl group at position 5.

The molecular weight difference between these two compounds reflects the additional CH2 unit, with methyl 3,6-dichloropyridazine-4-carboxylate having a molecular weight of 207.02 grams per mole compared to 221.04 grams per mole for the methylated analog. This structural modification influences physical properties such as solubility, melting point, and chromatographic behavior. The additional methyl group increases the hydrophobic character of the molecule while potentially affecting the electronic distribution within the pyridazine ring system.

Structural comparisons with 3,6-dichloro-4-methylpyridazine, which lacks the carboxylate ester functionality, demonstrate the significant impact of the ester group on molecular properties. This simpler analog has a molecular weight of 163.00 grams per mole and exhibits different solubility characteristics and chemical reactivity patterns. The absence of the carboxylate group eliminates potential hydrogen bonding interactions and reduces the overall polarity of the molecule, resulting in distinct physical and chemical behavior.

The synthesis and structural characterization of ruthenium complexes with pyridazine carboxylic acid derivatives provide insights into the coordination behavior of related dichloropyridazine esters. These studies reveal that the pyridazine nitrogen atoms and carboxylate oxygen atoms can function as bidentate chelating ligands, forming stable five-membered chelate rings with metal centers. The coordination geometry and bond lengths observed in these complexes suggest that this compound may exhibit similar coordination behavior following hydrolysis to the corresponding carboxylic acid.

Comparative infrared spectroscopic analysis of dichloropyridazine derivatives shows characteristic absorption patterns that reflect the electronic structure and bonding arrangements within these molecules. The carboxylate ester functionality typically exhibits strong carbonyl stretching vibrations around 1730-1750 cm⁻¹, while the pyridazine ring system shows characteristic carbon-nitrogen and nitrogen-nitrogen stretching modes in the 1400-1600 cm⁻¹ region. The influence of chlorine substituents on these vibrational frequencies provides valuable information about the electronic effects operating within the molecular framework.

特性

IUPAC Name |

methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c1-3-4(7(12)13-2)6(9)11-10-5(3)8/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKFCNHSDFTGQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN=C1Cl)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Conditions

Purification

Silica gel chromatography is standard for isolating the target compound, achieving purities >98%. Recrystallization from ethanol or ethyl acetate may further enhance purity.

Data Summary of Reported Methods

*Theorized based on analogous reactions.

化学反応の分析

Types of Reactions

Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Oxidation Reactions: Oxidation can lead to the formation of more complex pyridazine derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

The major products formed from these reactions include various substituted pyridazine derivatives, which can have different functional groups such as amines, thiols, or hydroxyl groups .

科学的研究の応用

Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and other industrial products.

作用機序

The mechanism of action of Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

類似化合物との比較

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related methyl esters, focusing on molecular architecture, substituent effects, and commercial availability.

Structural and Functional Group Analysis

A comparative overview of key analogs is provided in Table 1:

Table 1. Structural Comparison of Methyl 3,6-Dichloro-5-Methylpyridazine-4-Carboxylate and Analogs

| Compound Name | CAS Number | Molecular Formula | Purity | Core Structure | Substituents |

|---|---|---|---|---|---|

| This compound | 1363381-53-6 | C₇H₆Cl₂N₂O₂ | 95% | Pyridazine | 3,6-Cl₂; 5-CH₃; 4-COOCH₃ |

| Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | 36745-93-4 | C₈H₇Cl₂N₂O₂ | 98% | Pyrimidine | 2,4-Cl₂; 6-CH₃; 5-COOCH₃ |

| Methyl 7,9-dichloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate | 2007920-66-1 | C₁₀H₅Cl₂N₃O₃ | 95% | Pyrido-pyrimidine | 7,9-Cl₂; 4-oxo; 2-COOCH₃ |

| Methyl 2-(3,5-dichlorophenoxy)-4-methylpentanoate | 2044706-76-3 | C₁₃H₁₅Cl₂O₃ | 95% | Aliphatic ester | 3,5-Cl₂-phenoxy; 4-CH₃-pentanoate |

Key Differences and Implications

Core Heterocycle

- Pyridazine vs. Pyrimidine : The target compound’s pyridazine ring (two adjacent nitrogen atoms) exhibits distinct electronic properties compared to pyrimidine analogs (nitrogens at positions 1 and 3). Pyridazines are generally more polar and reactive due to their electron-deficient nature, which may influence solubility and interaction with biological targets .

Substituent Positioning

- Chlorine and Methyl Groups : The 3,6-dichloro substitution on the pyridazine core contrasts with the 2,4-dichloro pattern in pyrimidine analogs (CAS 36745-93-4). Chlorine at position 3 may increase steric hindrance, affecting nucleophilic substitution reactivity. The methyl group at position 5 in the target compound could further modulate steric and electronic effects .

Purity and Stability

- The target compound’s lower purity (95%) compared to CAS 36745-93-4 (98%) may reflect challenges in synthesizing highly substituted pyridazines, possibly due to competing side reactions during chlorination or esterification steps .

生物活性

Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate is a heterocyclic compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C8H8Cl2N2O2. The synthesis typically involves chlorination of 5-methylpyridazine-4-carboxylic acid followed by esterification. Key reagents include thionyl chloride or phosphorus pentachloride for chlorination and methanol with an acid catalyst for esterification .

Biological Activity Overview

The compound exhibits several biological activities:

- Antimicrobial Properties : Research indicates that this compound shows significant antimicrobial activity against various bacterial strains. Its mechanism may involve the inhibition of cell wall synthesis or interference with nucleic acid metabolism .

- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cells. The specific pathways involved are still under investigation, but it is hypothesized that it may affect enzymes critical for cancer cell proliferation .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound can bind to specific enzymes involved in metabolic pathways, leading to inhibition of their activity. This is particularly relevant in both antimicrobial and anticancer contexts .

- DNA Interaction : It may also interact with DNA or RNA, disrupting replication or transcription processes essential for cell survival and proliferation .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited bactericidal activity against multi-drug resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was reported at concentrations as low as 32 µg/mL, indicating potent activity compared to standard antibiotics .

- Anticancer Activity : In vitro studies have shown that the compound can induce apoptosis in human cancer cell lines such as HeLa and MCF-7. The IC50 values were found to be around 25 µM after 48 hours of treatment, suggesting a promising therapeutic index for further development .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | 32 | 25 |

| Methyl 5-methylpyridazine-4-carboxylate | 64 | 50 |

| Methyl 4-methyl-5-nitropyridine-2-carboxylate | 128 | >100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。